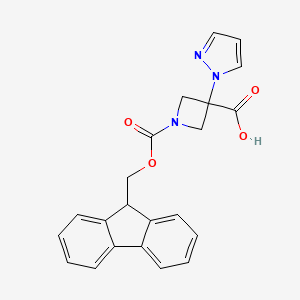

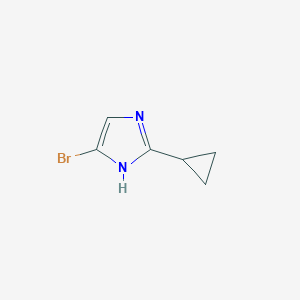

![molecular formula C15H13FN2O3S2 B2509829 N-(苯并[d]噻唑-2-基)-2-(4-氟苯氧基)乙磺酰胺 CAS No. 1351654-87-9](/img/structure/B2509829.png)

N-(苯并[d]噻唑-2-基)-2-(4-氟苯氧基)乙磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

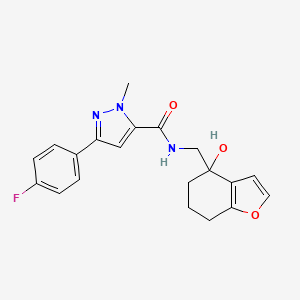

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide and related compounds involves multi-step chemical reactions that result in the formation of benzenesulfonamide derivatives with various substituents. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase includes the preparation of key intermediates followed by the introduction of specific substituents to achieve the desired biological activity . Similarly, the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives for antidiabetic activity involves the synthesis of substituted benzothiazoles followed by sulfonamide formation . These synthetic routes typically involve reactions such as sulfonation, nitration, and condensation to introduce the benzenesulfonamide moiety and the desired substituents on the thiazole ring.

Molecular Structure Analysis

The molecular structure of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide is characterized by the presence of a benzenesulfonamide core, which is a common feature in many biologically active compounds. The presence of a thiazole ring and a fluorophenoxy group in the structure contributes to the compound's potential interactions with biological targets. For example, the docking of the most active antidiabetic compounds into the crystal structure of 11beta-hydroxysteroid dehydrogenase type 1 suggests potential hydrogen bond interactions with catalytic amino acid residues . This indicates that the molecular structure of these compounds is crucial for their biological activity.

Chemical Reactions Analysis

The chemical reactivity of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide and related compounds is influenced by the functional groups present in their structure. The benzenesulfonamide moiety, in particular, is known to participate in various chemical reactions, including interactions with enzymes such as carbonic anhydrases . The presence of substituents like fluorine can also affect the electron distribution within the molecule, potentially influencing its reactivity and the ability to form hydrogen bonds with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of the compounds. The presence of a fluorophenoxy group can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes . The benzenesulfonamide core is also known to confer good water solubility, which is beneficial for the bioavailability of the compounds .

科学研究应用

生化抑制和治疗潜力

Röver 等人 (1997) 的一项研究重点关注 N-(4-苯基噻唑-2-基)苯磺酰胺,突出了它们对犬尿氨酸 3-羟化酶的高亲和力抑制。由于犬尿氨酸途径在神经退行性疾病中发挥作用,因此该酶是神经系统疾病治疗的靶标。这些化合物在体外和体内都表现出功效,可以增加大脑中的神经保护性犬尿氨酸,表明它们在探索神经系统疾病和潜在治疗中的效用 (Röver 等人,1997)。

抗癌和 DNA 相互作用

González-Álvarez 等人 (2013) 开发了混合配体的铜(II)-磺酰胺配合物,其衍生物的结构与目标化合物类似。这些配合物表现出显着的 DNA 结合、切割能力,并对癌细胞表现出抗增殖活性,表明了癌症治疗开发的潜在途径 (González-Álvarez 等人,2013)。

光动力疗法

Pişkin 等人 (2020) 合成了新的锌酞菁衍生物,用苯磺酰胺衍生物基团取代,揭示了它们的高单线态氧量子产率。这些特性对于光动力疗法中光敏剂的有效性至关重要,光动力疗法是一种治疗癌症的方式。该研究突出了该化合物在开发癌症治疗新治疗方案中的潜力,展示了磺酰胺衍生物在医学应用中的多功能性 (Pişkin 等人,2020)。

环境和生物传感

Wang 等人 (2012) 开发了一种基于磺酰胺结构的荧光探针,用于选择性区分硫酚和脂肪族硫醇。该探针的灵敏度和特异性对于检测环境样品中的有毒物质非常有价值,展示了该化合物在化学传感和环境安全中的应用 (Wang 等人,2012)。

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3S2/c16-11-5-7-12(8-6-11)21-9-10-23(19,20)18-15-17-13-3-1-2-4-14(13)22-15/h1-8H,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIZHSHLMTYJBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)CCOC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

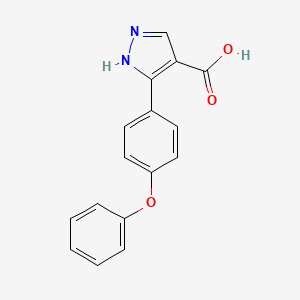

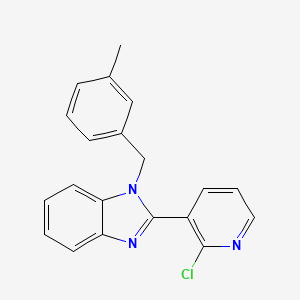

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)